Temporin K
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Temporin K can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for producing peptides . The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the Fmoc group protects the amino terminus of the amino acids during the coupling reactions . After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, which can be automated to increase efficiency and yield . Advances in peptide synthesis technology have enabled the production of high-purity peptides on an industrial scale, making it feasible to produce this compound for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Temporin K undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include modified peptides with altered antimicrobial activity, stability, and toxicity profiles . These modifications can enhance the peptide’s therapeutic potential and reduce side effects .
Scientific Research Applications
Temporin K has a wide range of scientific research applications, including:
Mechanism of Action
Temporin K exerts its antimicrobial effects by interacting with bacterial cell membranes . The peptide adopts a helical conformation in the presence of bacterial membranes, allowing it to insert into the lipid bilayer and disrupt membrane integrity . This leads to increased membrane permeability, leakage of cellular contents, and ultimately cell death . This compound’s mechanism of action involves targeting the negatively charged components of bacterial membranes, making it selective for bacterial cells over mammalian cells .
Comparison with Similar Compounds
Temporin K is part of the temporin family, which includes other peptides such as Temporin A, Temporin B, Temporin C, Temporin D, Temporin E, Temporin F, and Temporin L . These peptides share similar structural features and antimicrobial properties but differ in their amino acid sequences and specific activities .
Properties
Molecular Formula |
C54H99N13O12 |
---|---|
Molecular Weight |
1122.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C54H99N13O12/c1-28(2)20-34(56)46(71)65-41(25-33(11)12)54(79)67-19-15-17-43(67)53(78)64-40(26-44(57)69)51(76)62-39(24-32(9)10)50(75)61-37(22-30(5)6)48(73)59-35(16-13-14-18-55)47(72)66-42(27-68)52(77)63-38(23-31(7)8)49(74)60-36(45(58)70)21-29(3)4/h28-43,68H,13-27,55-56H2,1-12H3,(H2,57,69)(H2,58,70)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,78)(H,65,71)(H,66,72)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
AAENQXMXNKLKKL-IJXJCFDCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origin of Product |
United States |
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